Sodium decyl sulfate

Critical Micelle Concentration Surfactant thermodynamics Micellization enthalpy

Sodium decyl sulfate (SDeS; CAS 142-87-0) is a linear C10 anionic surfactant belonging to the sodium alkyl sulfate homologous series, with the molecular formula C₁₀H₂₁NaO₄S and a molecular weight of 260.33 g/mol. Unlike its more widely recognized C12 analog sodium dodecyl sulfate (SDS), SDeS possesses a shorter hydrophobic tail that drives a critical micelle concentration (CMC) of approximately 33.5 mmol/L at 20°C , roughly fourfold higher than that of SDS (~8.3 mmol/L at 25°C).

Molecular Formula C10H22NaO4S
Molecular Weight 261.34 g/mol
CAS No. 142-87-0
Cat. No. B1323545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium decyl sulfate
CAS142-87-0
Molecular FormulaC10H22NaO4S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOS(=O)(=O)O.[Na]
InChIInChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);
InChIKeyIFWQJLOEDLBVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Decyl Sulfate (CAS 142-87-0): Technical Baseline for Scientific and Industrial Procurement


Sodium decyl sulfate (SDeS; CAS 142-87-0) is a linear C10 anionic surfactant belonging to the sodium alkyl sulfate homologous series, with the molecular formula C₁₀H₂₁NaO₄S and a molecular weight of 260.33 g/mol [1]. Unlike its more widely recognized C12 analog sodium dodecyl sulfate (SDS), SDeS possesses a shorter hydrophobic tail that drives a critical micelle concentration (CMC) of approximately 33.5 mmol/L at 20°C [2], roughly fourfold higher than that of SDS (~8.3 mmol/L at 25°C) [3]. This fundamental physicochemical divergence cascades into distinct micellar size, protein-denaturing behavior, chromatographic utility, and synergistic formulation properties that make SDeS the rationally preferred choice in several specialized scientific and industrial applications [4][5].

Why Sodium Decyl Sulfate Cannot Be Casually Substituted by Other Alkyl Sulfates


Within the sodium alkyl sulfate series, a difference of two methylene groups in the hydrophobic tail is not a minor perturbation—it fundamentally alters micellization thermodynamics, protein–surfactant complex architecture, and chromatographic retention behavior. Sodium decyl sulfate (C10) exhibits a CMC approximately four times higher than sodium dodecyl sulfate (C12, SDS) [1], produces micelles with roughly 20% lower molecular weight (9,300 Da vs. 11,500 Da) [2], and yields measurably superior electrophoretic resolution for low-molecular-weight proteins [3]. Conversely, shorter-chain sodium octyl sulfate (C8) fails to form stable, spherical micelles capable of effective protein denaturation [3]. These non-linear structure–property relationships mean that selecting an alkyl sulfate analog based solely on cost, availability, or generic surfactant classification will predictably compromise experimental reproducibility and process performance [4].

Quantitative Differentiation Evidence for Sodium Decyl Sulfate vs. Closest Analogs


CMC and Micellization Propensity: SDeS Requires ~4× Higher Concentration Than SDS to Form Micelles

Sodium decyl sulfate exhibits a CMC of 33.5 mmol/L at 20°C in pure water, compared to 8.27 mmol/L for sodium dodecyl sulfate (SDS) at 25°C—a factor of approximately 4.1× higher [1][2]. This difference is consistent with the established linear free-energy relationship between alkyl chain length and micellization free energy, where each additional methylene group contributes approximately −2.5 to −3.0 kJ/mol to the driving force for aggregation. The CMC order across the series is SDeS (C10) > SDS (C12) > STS (C14), as confirmed by multiple independent conductometric and calorimetric studies [3]. This higher CMC means SDeS remains in monomeric form across a broader concentration window, which is advantageous when surfactant monomers—rather than micelles—mediate the desired functional effect (e.g., ion-pairing in chromatography or controlled protein binding).

Critical Micelle Concentration Surfactant thermodynamics Micellization enthalpy

Micellar Size Differentiation: SDeS Micelles Are ~19% Smaller by Molecular Weight Than SDS Micelles

Light scattering measurements have determined the micellar molecular weight of sodium decyl sulfate to be 9,300 Da, compared to 11,500 Da for sodium dodecyl sulfate (SDS)—a difference of approximately 19% [1]. The corresponding aggregation number for SDeS is approximately 70 monomers per micelle [2], whereas SDS micelles typically contain ~62 monomers under comparable conditions [3]. Despite the lower aggregation number, the molecular weight per monomer is lower for SDeS (260.33 vs. 288.38 g/mol), resulting in a net smaller micelle. Smaller micelles diffuse more rapidly, occupy less excluded volume in sieving matrices, and interact differently with macromolecular cosolutes—properties that directly impact performance in size-based electrophoretic separations and micellar electrokinetic chromatography (MEKC) [4].

Micelle molecular weight Aggregation number Surfactant self-assembly

Protein Electrophoresis: SDeS (SC10S) Delivers Higher Resolution for Low-Molecular-Weight Proteins Than SDS (SC12S)

In a systematic small-angle X-ray and neutron scattering (SAXS/SANS) study coupled with polyacrylamide gel electrophoresis, Ospinal-Jiménez and Pozzo (2011) demonstrated that among sodium alkyl sulfates with chain lengths from C8 to C14, sodium decyl sulfate (SC10S) and sodium dodecyl sulfate (SC12S, SDS) both produce the best overall protein separations. Critically, SC10S shows higher resolution specifically for complexes of low molecular weight proteins (tested range: 6.5 to 116 kDa) [1][2]. The structural basis was elucidated: protein complexes with short-chain SC8S surfactants exhibited non-spherical micelle morphology that deviated significantly from the pearl-necklace structure optimal for size-dependent migration, while SC10S maintained spherical micelle geometry with a reduced radius of gyration compared to SC12S complexes [1]. This chain-length-dependent resolution is not achievable simply by adjusting SDS concentration or buffer conditions.

Protein electrophoresis Low molecular weight protein separation SDS-PAGE alternative

Synergistic Interaction with Amphoteric Surfactants: SDeS/DDAO Mixed System Exhibits Stronger Synergy Than SDS/DDAO or STS/DDAO

In a systematic study of mixed anionic–amphoteric surfactant systems, Abdel-Rahem (2009) measured the interaction parameter (β) from regular solution theory for binary mixtures of N,N-dimethyldodecylamine oxide (DDAO) with three sodium alkyl sulfates. The strength of the synergistic interaction followed the order: SDeS/DDAO > SDS/DDAO > STS/DDAO, indicating that decreasing the anionic surfactant alkyl chain length results in a stronger net attractive interaction with the amphoteric co-surfactant in mixed micelles [1]. Conversely, the viscosity trend of the mixed systems followed the opposite order: STS/DDAO > SDS/DDAO > SDeS/DDAO [1]. This inverse relationship between interaction strength and viscosity build-up provides formulators with a tunable parameter: selecting SDeS maximizes synergistic interaction (lower total surfactant demand) while minimizing unwanted viscosity increases in the final formulation.

Mixed surfactant synergy Amphoteric-anionic formulation DDAO interaction parameter

Ion-Pair Chromatography: SDeS Offers Superior UV Transparency at Low Wavelengths Versus Longer-Chain Sulfates

Sodium decyl sulfate is commercially supplied at ≥99.0% (T) purity specifically graded for ion-pair chromatography, with documented UV absorbance specifications . The UV absorbance values at key detection wavelengths are: λ=210 nm Amax: 0.05; λ=220 nm Amax: 0.04; λ=230 nm Amax: 0.03; λ=260 nm Amax: 0.02; λ=500 nm Amax: 0.02 (measured at 0.005 M in water, 1 cm cell) . These low absorbances are comparable to or better than those of longer-chain alkyl sulfate ion-pair reagents, which can exhibit higher baseline absorbance due to trace impurities that are more difficult to remove from higher-molecular-weight homologs. Additionally, SDeS provides intermediate hydrophobicity for ion-pair retention—stronger than C8 sulfates yet weaker than C12 (SDS)—allowing fine-tuning of analyte retention without requiring organic solvent gradients as steep as those needed for SDS-based mobile phases .

Ion-pair chromatography UV detection HPLC reagent selection

Acute Oral Toxicity: SDeS LD50 (Rat, Oral) Is ~50% Higher Than SDS, Indicating Lower Acute Mammalian Toxicity

The acute oral LD50 of sodium decyl sulfate in rats is reported as 1,950 mg/kg [1], compared to 1,300 mg/kg for sodium dodecyl sulfate (SDS) —representing an approximately 50% higher tolerated dose for the C10 homolog. In mice, the intraperitoneal LD50 for SDeS is 284 mg/kg and the intravenous LD50 is 56 mg/kg [1]. A pharmacological study across the homologous series from C8 to C18 sodium alkyl sulfates confirmed that SDS (C12) exerts the most profound pharmacological effects on nervous, skeletal, smooth, and cardiac muscle tissues, with shorter-chain (including C10) and longer-chain members showing relatively attenuated effects [2]. The OECD SIDS assessment additionally notes that alkyl sulfates (C8–C10) have low concern for skin sensitization, developmental/reproductive toxicity, and DNA damage [3].

Acute toxicity Safety profile Formulation toxicology

High-Value Application Scenarios for Sodium Decyl Sulfate Procurement


High-Resolution Electrophoretic Separation of Low-Molecular-Weight Proteins and Peptides

Laboratories performing SDS-PAGE or capillary gel electrophoresis on proteins below ~20 kDa should procure sodium decyl sulfate (SC10S) in place of SDS. As demonstrated by Ospinal-Jiménez and Pozzo (2011), SC10S yields higher resolution specifically for low-molecular-weight complexes while maintaining the spherical micelle geometry essential for size-dependent electrophoretic migration [1]. This application exploits the structurally determined advantage of the C10 chain length and cannot be achieved simply by adjusting SDS concentration.

Ion-Pair Chromatography with Low-UV-Wavelength Detection

Analytical laboratories running reversed-phase ion-pair HPLC with UV detection at 210–220 nm benefit from specifying LiChropur™-grade sodium decyl sulfate (≥99.0% T). Its documented low absorbance (Amax: 0.05 at 210 nm; 0.04 at 220 nm) minimizes baseline interference in the low-UV region where many analytes (peptides, nucleotides, small organic acids) exhibit maximum sensitivity . The C10 chain provides intermediate hydrophobicity that is stronger than C8 sulfates yet sufficiently weaker than SDS (C12) to reduce organic modifier requirements for analyte elution.

Mixed Anionic–Amphoteric Surfactant Formulations Requiring High Synergy with Controlled Viscosity

Industrial formulators developing personal care, household, or industrial cleaning products that combine anionic surfactants with amphoteric co-surfactants (e.g., amine oxides) should select SDeS over SDS when maximizing synergistic micellization while minimizing viscosity build-up is desired. Abdel-Rahem (2009) demonstrated that the SDeS/DDAO mixed system exhibits the strongest interaction parameter (β) among C10, C12, and C14 sodium alkyl sulfates, while yielding the lowest solution viscosity of the three systems [2]. This translates directly to reduced total surfactant loading and improved processability.

Controlled Protein–Surfactant Interaction Studies and Mild Denaturation Protocols

Researchers investigating protein–surfactant binding thermodynamics or developing protocols requiring gentler denaturation than that provided by SDS should procure SDeS. The ~4× higher CMC of SDeS versus SDS means that at any given total concentration above the SDS CMC but below the SDeS CMC, SDeS exists predominantly in monomeric form, interacting with proteins via ionic rather than hydrophobic (micellar) mechanisms [3]. This enables finer experimental control over the extent of protein unfolding, as recently exploited in surface plasmon resonance (SPR) studies comparing SOS, SDeS, and SDoS interactions with RNase A [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium decyl sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.